molecular formula C19H22O3 B1325925 Ethyl 7-(1-naphthyl)-7-oxoheptanoate CAS No. 898752-79-9

Ethyl 7-(1-naphthyl)-7-oxoheptanoate

Cat. No.: B1325925
CAS No.: 898752-79-9
M. Wt: 298.4 g/mol
InChI Key: KOGAIQGJVRNCQB-UHFFFAOYSA-N
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Description

Ethyl 7-(1-naphthyl)-7-oxoheptanoate is an ester derivative featuring a seven-carbon aliphatic chain terminated by a ketone group and a 1-naphthyl aromatic substituent. This compound belongs to a broader class of aryl-substituted 7-oxoheptanoate esters, which are often utilized as intermediates in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

ethyl 7-naphthalen-1-yl-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O3/c1-2-22-19(21)14-5-3-4-13-18(20)17-12-8-10-15-9-6-7-11-16(15)17/h6-12H,2-5,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOGAIQGJVRNCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645604
Record name Ethyl 7-(naphthalen-1-yl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898752-79-9
Record name Ethyl ζ-oxo-1-naphthaleneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898752-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(naphthalen-1-yl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-(1-naphthyl)-7-oxoheptanoate typically involves the esterification of 7-(1-naphthyl)-7-oxoheptanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the ketone group can be further oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols, where the ketone group is converted to a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of 7-(1-naphthyl)-7-oxoheptanoic acid.

    Reduction: Formation of 7-(1-naphthyl)-7-hydroxyheptanoate.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 7-(1-naphthyl)-7-oxoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of Ethyl 7-(1-naphthyl)-7-oxoheptanoate involves its interaction with various molecular targets, depending on the context of its use. For instance, in biological systems, it can be hydrolyzed by esterases to release the active 7-(1-naphthyl)-7-oxoheptanoic acid, which can then participate in further biochemical reactions. The pathways involved may include enzymatic hydrolysis and subsequent metabolic transformations.

Comparison with Similar Compounds

Key Observations :

  • Chain Length : Shorter-chain analogs (e.g., 5-carbon) may exhibit reduced lipophilicity compared to 7-carbon derivatives, affecting membrane permeability and metabolic stability .
  • Substituent Position: The 1-naphthyl group demonstrates superior binding affinity (e.g., Ki = 154 nM in quinoline-based inhibitors) compared to 2-naphthyl (Ki = 1288 nM) or anthracenyl groups, likely due to optimized steric and electronic interactions .

Physicochemical Properties

Limited data exists for this compound, but comparisons can be drawn:

Property This compound Ethyl 7-(4-biphenyl)-7-oxoheptanoate Ethyl 5-(1-naphthyl)-5-oxovalerate
Molecular Weight ~328.4 340.4 ~272.3
LogP (Estimated) High (naphthyl group) High (biphenyl group) Moderate
Solubility Likely low in water Low (no data) Low

Notes:

  • Fluorinated analogs (e.g., 2,4-difluorophenyl derivative) may exhibit improved metabolic stability due to reduced oxidative metabolism .

Recommendations :

  • Prioritize toxicity studies for the 1-naphthyl derivative, as structural analogs suggest moderate risks.

Biological Activity

Ethyl 7-(1-naphthyl)-7-oxoheptanoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C19H22O3
Molecular Weight: Approximately 298.38 g/mol

The compound features a naphthyl group attached to a heptanoate chain with a ketone functional group at the seventh position, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The ester group can be hydrolyzed by esterases, releasing the active form of the compound, which can then exert its effects on biological systems. The naphthyl substituent may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

This compound has been studied for several biological activities:

  • Antihyperlipidemic Effects: Research indicates that this compound may inhibit cholesterol biosynthesis, similar to known antihyperlipidemic agents like clofibrate. In vitro studies demonstrated significant reductions in cholesterol levels when tested against liver enzyme systems .
  • Anti-inflammatory Properties: Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, potentially through modulation of inflammatory pathways .
  • Antioxidant Activity: The compound has shown promise in antioxidant assays, indicating its potential to scavenge free radicals and reduce oxidative stress in biological systems .

Research Findings and Case Studies

Several studies have highlighted the biological activity of this compound:

  • Cholesterol Biosynthesis Inhibition:
    • A study reported that concentrations of this compound resulted in approximately 50% inhibition of cholesterol biosynthesis in rat liver extracts. This effect was quantified alongside standard compounds, demonstrating its potential as a therapeutic agent for hyperlipidemia .
  • Cytotoxicity Assays:
    • In vitro cytotoxicity assays using human liver cancer cell lines (HepG2) showed that the compound could reduce cell viability significantly, suggesting potential anticancer properties. The IC50 values indicated effective concentrations for inducing cytotoxic effects .
  • Antioxidant Activity:
    • Comparative studies on antioxidant properties revealed that this compound exhibited strong radical scavenging activity, outperforming several other compounds in various assays .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 7-(2,5-dimethoxyphenyl)-7-oxoheptanoateC21H32O3Contains methoxy groups enhancing solubility
Ethyl 7-phenyl-7-oxoheptanoateC19H24O3Lacks naphthyl group; different reactivity
Ethyl HexanoateC8H16O2Simpler ester without complex substituents

The comparison highlights how structural differences influence the biological activities of these compounds. This compound's unique naphthyl group may confer distinct pharmacological properties compared to simpler esters or other substituted derivatives.

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